4-Bromo-2-cyano-3-fluorobenzoic acid

Lipophilicity ADME Physicochemical Properties

4-Bromo-2-cyano-3-fluorobenzoic acid (CAS 1805523-15-2) is a halogenated benzoic acid derivative with the molecular formula C8H3BrFNO2 and a molecular weight of 244.02 g/mol. It features a unique substitution pattern with bromine, cyano, and fluorine groups on the benzoic acid core, positioning it as a versatile intermediate for synthesizing complex bioactive molecules and heterocycles.

Molecular Formula C8H3BrFNO2
Molecular Weight 244.02 g/mol
CAS No. 1805523-15-2
Cat. No. B1410488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-cyano-3-fluorobenzoic acid
CAS1805523-15-2
Molecular FormulaC8H3BrFNO2
Molecular Weight244.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)C#N)F)Br
InChIInChI=1S/C8H3BrFNO2/c9-6-2-1-4(8(12)13)5(3-11)7(6)10/h1-2H,(H,12,13)
InChIKeyJQOYJGUJZVXUNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-cyano-3-fluorobenzoic Acid (CAS 1805523-15-2): A Multi-Functional Benzoic Acid Derivative


4-Bromo-2-cyano-3-fluorobenzoic acid (CAS 1805523-15-2) is a halogenated benzoic acid derivative with the molecular formula C8H3BrFNO2 and a molecular weight of 244.02 g/mol [1]. It features a unique substitution pattern with bromine, cyano, and fluorine groups on the benzoic acid core, positioning it as a versatile intermediate for synthesizing complex bioactive molecules and heterocycles . The combination of these substituents imparts distinct physicochemical properties, including a calculated XLogP3 value of 2.0 [1], which differentiates it from closely related analogs.

Quantitative Rationale for Selecting 4-Bromo-2-cyano-3-fluorobenzoic Acid Over Close Analogs


Substituting 4-Bromo-2-cyano-3-fluorobenzoic acid with a close analog like 4-bromo-2-cyanobenzoic acid or 2-cyano-3-fluorobenzoic acid is not viable for applications requiring a specific balance of reactivity and physicochemical profile. The presence or absence of a single substituent (fluorine or bromine) leads to quantifiable changes in critical parameters such as lipophilicity (XLogP3), which directly impacts membrane permeability and metabolic stability [1]. Furthermore, the specific regioisomeric arrangement (e.g., 2-cyano-3-fluoro vs. 3-cyano-2-fluoro) dictates distinct reactivity in cross-coupling reactions and influences molecular recognition events, making each isomer a non-interchangeable building block . The evidence below details these quantifiable differences.

Evidence-Based Differentiation Guide: 4-Bromo-2-cyano-3-fluorobenzoic Acid vs. Analogs


Lipophilicity Comparison: Lower LogP Than Non-Fluorinated Analogs

The introduction of the fluorine atom at the 3-position significantly reduces the compound's lipophilicity compared to its non-fluorinated analog, 4-bromo-2-cyanobenzoic acid. This is a key differentiator for medicinal chemistry programs aiming to modulate LogP within a desirable range (typically 1-3) for oral bioavailability. The target compound's XLogP3 is 2.0 [1], while the non-fluorinated comparator 4-bromo-2-cyanobenzoic acid has an XLogP3 of 2.8 [2].

Lipophilicity ADME Physicochemical Properties

Lipophilicity Comparison: Higher LogP Than Poly-Halogenated Analogs

Compared to a more heavily halogenated analog, 3-bromo-2-fluoro-6-iodobenzonitrile, the target compound is significantly less lipophilic. This is crucial for avoiding the extremely high LogP values (>3) that are often associated with poor solubility, high metabolic clearance, and off-target toxicity. The target compound's XLogP3 is 2.0 [1], while the iodinated analog has a calculated LogP of 3.06 [2].

Lipophilicity ADME Physicochemical Properties

Role as a Key Intermediate in a Patented Synthesis Route for Metallo-β-Lactamase Inhibitors

The methyl ester derivative of 4-Bromo-2-cyano-3-fluorobenzoic acid is explicitly disclosed as a starting material in a patent for synthesizing metallo-β-lactamase (MBL) inhibitors . This contrasts with close analogs (e.g., 2-cyano-3-fluorobenzoic acid or 4-bromo-2-cyanobenzoic acid) which are not cited in this specific, commercially relevant synthesis pathway. The patent details a method for preparing 4-bromo-2-cyano-3-fluorobenzoic acid methyl ester, which can be hydrolyzed to the target acid, underscoring its unique utility in generating these therapeutically important compounds.

Antibiotic Resistance Metallo-β-Lactamase Inhibitor Organic Synthesis

Bromine Substituent Enables Selective Cross-Coupling Reactivity

The presence of the aryl bromide moiety in 4-Bromo-2-cyano-3-fluorobenzoic acid provides a well-established synthetic handle for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The established reactivity order for aryl halides in such reactions is I > Br >> Cl [1]. Analogs lacking the bromine atom (e.g., 2-cyano-3-fluorobenzoic acid) or containing a less reactive chlorine atom forfeit this versatile functionalization pathway, limiting their utility for generating diverse molecular libraries.

Cross-Coupling Suzuki-Miyaura Synthetic Versatility Bromide

Fluorine Substituent Enhances Metabolic Stability and Modulates Basicity

The strategic placement of a fluorine atom on the aromatic ring is a classic medicinal chemistry tactic to block sites of oxidative metabolism and modulate the pKa of nearby functional groups [1]. While direct metabolic data for this specific compound is unavailable in the public domain, the presence of fluorine differentiates it from the non-fluorinated analog 4-bromo-2-cyanobenzoic acid. The lower LogP (2.0 vs. 2.8) also indirectly supports a potential for reduced metabolic turnover by cytochrome P450 enzymes, which generally favor more lipophilic substrates.

Metabolic Stability Fluorine Bioisostere Physicochemical Properties

Prioritized Application Scenarios for 4-Bromo-2-cyano-3-fluorobenzoic Acid


Medicinal Chemistry: Synthesis of Metallo-β-Lactamase Inhibitors

This compound (or its methyl ester) is a preferred starting material for synthesizing metallo-β-lactamase inhibitors as detailed in patent literature [1]. Procurement is justified when the research goal is to develop novel agents to combat antibiotic resistance. Its specific substitution pattern is required to access the patented chemical space, a requirement not met by simpler analogs like 2-cyano-3-fluorobenzoic acid.

Lead Optimization: Modulation of Lipophilicity and Metabolic Stability

For medicinal chemists seeking to optimize the ADME profile of a lead series, 4-Bromo-2-cyano-3-fluorobenzoic acid offers a quantifiably lower LogP (2.0) compared to non-fluorinated (2.8) [1] and more heavily halogenated (3.06) [2] analogs. The presence of fluorine is a well-established strategy for enhancing metabolic stability [3], making it a more advanced and strategically valuable building block for in vivo studies.

Synthetic Chemistry: Diversification via Selective Cross-Coupling

The aryl bromide functionality enables efficient and selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for generating diverse molecular libraries [4]. Analogs lacking this reactive handle (e.g., 2-cyano-3-fluorobenzoic acid) cannot participate in these transformations, making 4-Bromo-2-cyano-3-fluorobenzoic acid the superior choice for building complex, functionalized aromatic systems from a single core scaffold.

Chemical Biology: Development of Activity-Based Probes or Fluorescent Reporters

The combination of a reactive bromine handle for bioconjugation and a fluorine atom for potential 19F NMR analysis makes this compound a versatile core for designing chemical probes. The carboxylic acid can be functionalized to attach linkers or reporter groups. The fluorine atom offers a non-perturbing, sensitive handle for monitoring molecular interactions, differentiating it from non-fluorinated analogs which lack this analytical advantage [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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